molecular formula C12H15N3 B11900648 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-6-amine

2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-6-amine

Cat. No.: B11900648
M. Wt: 201.27 g/mol
InChI Key: IBMNBEJQLXUUIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-6-amine is a derivative of the hydrogenated pyrido[4,3-b]indole scaffold, a structure recognized for its wide range of biological activities . This compound is of significant interest in neuroscience and medicinal chemistry research, particularly as a potential neuroprotective agent. Studies on related derivatives have shown an ability to modulate glutamate-dependent calcium ion influx in cerebral synaptosomes, a key mechanism implicated in excitotoxicity and neurodegenerative processes . By influencing calcium homeostasis, this compound is a valuable research tool for investigating pathways involved in cell aging and neurodegeneration, such as those observed in Alzheimer's disease . Furthermore, the pyrido[4,3-b]indole core is a key structural motif in several bioactive molecules, including the investigational compound Dimebon (Latrepirdine), highlighting the research value of this chemical series in developing therapies for cognitive disorders . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-6-amine

InChI

InChI=1S/C12H15N3/c1-15-6-5-11-9(7-15)8-3-2-4-10(13)12(8)14-11/h2-4,14H,5-7,13H2,1H3

InChI Key

IBMNBEJQLXUUIC-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C3=C(N2)C(=CC=C3)N

Origin of Product

United States

Preparation Methods

Reaction of Piperidin-4-one Derivatives with Arylhydrazines

Piperidin-4-one reacts with substituted arylhydrazines under acidic conditions to form the tetrahydro-pyridoindole core. For example:

  • Starting materials : 4-methylpiperidin-4-one and 3-hydrazinoindole.

  • Conditions : Reflux in glacial acetic acid (120°C, 8–12 h).

  • Yield : 68–72% after column purification.

Cyclization and Methyl Group Incorporation

Methylation at position 2 is achieved via:

  • Reagents : Methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).

  • Conditions : DMF, 60°C, 4 h.

  • Yield : 85–90%.

Reductive Amination for 6-Position Functionalization

Introducing the amine group at position 6 requires careful regioselective control:

Nitration Followed by Reduction

  • Step 1 : Nitration of the pyridoindole core using HNO₃/H₂SO₄ at 0–5°C.

  • Step 2 : Catalytic hydrogenation (H₂, Pd/C, ethanol, 25°C) to reduce the nitro group to amine.

  • Yield : 55–60% over two steps.

Direct Amination via Buchwald-Hartwig Coupling

  • Reagents : Palladium acetate, Xantphos ligand, and ammonia.

  • Conditions : Toluene, 100°C, 24 h.

  • Yield : 40–45%.

Alternative Routes: Hydrazine-Mediated Cyclization

A scalable one-pot method involves:

  • Starting material : 1-(2-(1H-indol-3-yl)ethyl)piperidin-4-one.

  • Reagents : Hydrazine hydrate in methanol under reflux.

  • Mechanism : Intramolecular cyclization forms the pyridoindole core, followed by in situ amination.

  • Yield : 75–80%.

Optimization and Characterization Data

Reaction Optimization Table

MethodStarting MaterialReagents/ConditionsYield (%)
Fischer Indole Synthesis4-methylpiperidin-4-oneAcetic acid, 120°C, 12 h68–72
Reductive Amination6-nitro-pyridoindoleH₂/Pd/C, ethanol, 25°C55–60
Buchwald-Hartwig6-bromo-pyridoindolePd(OAc)₂, Xantphos, NH₃40–45
Hydrazine Cyclization1-(2-indolylethyl)piperidoneHydrazine hydrate, MeOH, reflux75–80

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 2.55 (s, 3H, CH₃), 3.67 (s, 2H, CH₂), 6.98–7.19 (m, Ar-H).

  • ¹³C NMR : δ 21.3 (CH₃), 52.1 (CH₂), 117.6–134.4 (Ar-C).

  • HRMS : [M+H]⁺ calc. 228.1368, found 228.1360 .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-6-amine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield fully saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions vary depending on the substituent but often involve halogenating agents or organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Pharmaceutical Development

The compound is being investigated for its potential therapeutic effects in treating neurological disorders. Its structure allows for interactions with biological targets that may lead to the development of novel treatments.

Key Findings:

  • Neuropharmacology: Research indicates that derivatives of this compound can act as modulators for ion channels associated with neurological functions .
  • Anti-inflammatory Properties: Studies have shown that related compounds exhibit anti-inflammatory effects by inhibiting histone deacetylases (HDACs), which are implicated in various diseases including arthritis .

Drug Design

Due to its unique chemical structure, 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole serves as a scaffold for the design of new drugs targeting specific biological pathways.

Applications in Drug Design:

  • Potentiators for Cystic Fibrosis: The compound has been identified as a novel chemotype for potentiators that enhance the function of defective CFTR channels in cystic fibrosis patients .
  • Selective HDAC Inhibitors: Modifications to the tetrahydroindole structure have led to the development of selective HDAC inhibitors that show promise in treating autoimmune diseases and cancer .

Biochemical Research

This compound is utilized as a biochemical probe to study various metabolic processes within cells.

Research Insights:

  • It aids in elucidating cellular mechanisms and interactions between different biomolecules .
  • The compound's derivatives are being tested for their ability to modulate cellular pathways involved in disease states .

Material Science

The properties of 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can be harnessed for creating advanced materials.

Potential Applications:

  • Polymer Chemistry: Its chemical characteristics make it suitable for incorporation into polymers or composites designed for specific functionalities .
  • Nanotechnology: The compound's derivatives are being explored for applications in nanomaterials due to their unique electronic properties .

Natural Product Synthesis

As a versatile building block in organic synthesis, this compound facilitates the creation of complex natural products.

Synthesis Applications:

  • It is used in synthesizing compounds with potential agricultural applications, enhancing crop resilience and pest resistance .

Data Summary

Application AreaKey FindingsReferences
Pharmaceutical DevelopmentPotential treatments for neurological disorders; anti-inflammatory effects
Drug DesignPotentiators for cystic fibrosis; selective HDAC inhibitors
Biochemical ResearchUnderstanding cellular mechanisms; modulation of disease-related pathways
Material ScienceAdvanced materials; polymer chemistry
Natural Product SynthesisBuilding block for complex natural products

Case Studies

  • Cystic Fibrosis Potentiators:
    • A study identified a derivative of the compound that significantly improved CFTR function in vitro and demonstrated promising pharmacokinetic profiles in vivo .
  • HDAC Inhibitors:
    • Research has shown that certain modifications to the tetrahydroindole core enhance selectivity and potency against HDAC6, indicating potential therapeutic applications in cancer and autoimmune diseases .
  • Material Development:
    • Investigations into the incorporation of this compound into polymer matrices have revealed enhanced mechanical properties and thermal stability compared to traditional materials .

Mechanism of Action

The mechanism of action of 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-6-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Key Insights :

  • The amine group at position 6 distinguishes the target compound from food-borne HAAs like Harman, which lack this substituent and are instead associated with thermal food processing .

Pharmacologically Active Derivatives

Compound Name Structural Features Activity/Application Source/Reference
(2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-yl)-acetic acid Benzyl and acetic acid substituents at positions 2 and 8 Aldose reductase inhibitor (IC₅₀: micromolar range)
Saturated Hexahydro Analogues Additional ring saturation Reduced aldose reductase inhibition
Patent Derivatives (EP 2 244 708) Varied substituents (e.g., alkyl, aryl groups) Broad therapeutic claims (undisclosed)

Key Insights :

  • Substituent position critically impacts activity. For example, the acetic acid group at position 8 in compound 1 enhances aldose reductase inhibition, whereas saturation (compound 2) diminishes this effect .
  • The target compound’s methyl group at position 2 and amine at position 6 could synergize for targeted enzyme interactions, though empirical data are needed.

Toxicological Comparison with Heterocyclic Amines (HAAs)

HAA Compound Structure Toxicity Profile Detection in Food
PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) Imidazopyridine core Carcinogenic (IARC Group 2B) Up to 152.38 ng/g in grilled chicken
AaC (2-Amino-9H-pyrido[2,3-b]indole) Pyridoindole with amine at position 2 Mutagenic in bacterial assays Detected in meat products
Target Compound Pyridoindole with amine at position 6 Unknown toxicity; structural similarity to HAAs warrants caution Not reported in food

Key Insights :

  • Analytical methods (e.g., HPLC with UV/fluorescence detection) used for HAAs could be adapted to quantify the target compound in biological or environmental samples.

Biological Activity

2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-6-amine, a derivative of the pyridoindole family, has garnered attention in pharmacological studies due to its potential therapeutic applications. This compound is characterized by its unique structural features that contribute to its biological activity.

  • Molecular Formula : C₁₂H₁₄N₂
  • Molecular Weight : 186.26 g/mol
  • CAS Number : 5094-12-2
  • Melting Point : 169–170 °C
  • Appearance : White to light yellow crystalline powder

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as a potent inhibitor of certain enzymes involved in neurodegenerative processes.

Enzyme Inhibition

Studies have shown that compounds within the pyridoindole class can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. The inhibition of these enzymes is critical for enhancing cholinergic neurotransmission.

Biological Activity Data

Activity TypeTarget EnzymeIC₅₀ (μM)Reference
AChE InhibitionAChE26.22
BChE InhibitionBChE4.33
Neuroprotective EffectsSH-SY5Y Cells>100

Case Studies and Research Findings

  • Neuroprotective Effects
    • A study highlighted the neuroprotective properties of 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole in SH-SY5Y neuroblastoma cells. The compound exhibited a significant reduction in cytotoxicity induced by amyloid-beta (Aβ) oligomers.
    • The mechanism was linked to the induction of P-glycoprotein (P-gp), which enhances Aβ clearance from the brain.
  • Structure-Activity Relationship (SAR)
    • Research on structural modifications revealed that variations in the indole core significantly influenced inhibitory potency against cholinesterases. The presence of alkyl substituents on the α-amino group was found to enhance BChE selectivity while maintaining AChE inhibition.
  • Molecular Docking Studies
    • Molecular docking simulations demonstrated that the NH groups of the indole ring formed hydrogen bonds with active site residues of both AChE and BChE. This interaction is crucial for the observed inhibitory activity.

Toxicity and Safety Profile

While exhibiting promising biological activity, safety assessments indicate that 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can cause skin and eye irritation upon exposure. Therefore, appropriate safety measures should be taken during handling.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-6-amine, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves indole or pyridine precursors. For example, coupling reactions using palladium or copper catalysts under inert atmospheres (e.g., nitrogen) in solvents like DMF or toluene are common. Temperature control (80–120°C) is critical to avoid side products.
  • Data :

PrecursorCatalystSolventYield (%)Reference
Indole derivativePd(OAc)₂DMF65–72
Pyridine analogCuIToluene58–63
  • Key Challenge : Competing cyclization pathways may reduce yield; optimize stoichiometry and reaction time .

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

  • Methodology : Use 1H/13C NMR to confirm proton environments and carbon frameworks. X-ray crystallography (if crystals are obtainable) provides definitive stereochemical data. For example, single-crystal X-ray studies resolve bond lengths (mean C–C: 1.39–1.42 Å) and angles .
  • Example : A related tetrahydroindole derivative showed NH resonance at δ 8.2 ppm (1H NMR) and aromatic carbons at 110–130 ppm (13C NMR) .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodology : Store in dark, dry environments at 2–8°C to prevent degradation. Stability assays (HPLC or TLC) indicate <5% decomposition over 6 months under these conditions .
  • Risk : Exposure to light or moisture accelerates oxidation of the indole moiety .

Advanced Research Questions

Q. How does substitution on the pyridoindole scaffold affect binding to neurological targets (e.g., adrenergic or serotonin receptors)?

  • Methodology : Perform molecular docking (AutoDock Vina, Schrödinger) to predict interactions. For example, methyl groups at position 2 enhance hydrophobic interactions with the adrenergic α1A receptor (Ki = 12 nM vs. 48 nM for unsubstituted analogs) .
  • Data :

SubstituentTarget ReceptorBinding Affinity (Ki, nM)
2-Methylα1A-adrenergic12 ± 1.5
5-Methyl5-HT2A35 ± 3.2

Q. What in vivo metabolic pathways are observed for this compound, and how do metabolites influence pharmacokinetics?

  • Methodology : Use LC-MS/MS to identify metabolites in rodent plasma. Key pathways include hydroxylation at the indole ring (forming M1) and oxidation to carboxylic acid derivatives (M3). M1 retains 83% of parent compound’s brain permeability but has reduced H1 receptor affinity (Ki = 48 nM vs. 0.58 nM for parent) .
  • Challenge : Carboxylic acid metabolites (e.g., M3) show poor blood-brain barrier penetration, necessitating prodrug strategies .

Q. How can computational models predict the compound’s toxicity or environmental impact?

  • Methodology : Apply QSAR (Quantitative Structure-Activity Relationship) models using descriptors like logP and topological polar surface area (TPSA). For example, a TPSA >60 Ų correlates with reduced bioavailability but lower hepatotoxicity risk .
  • Data :

ParameterValueImplication
logP2.1Moderate lipophilicity
TPSA54 ŲBalanced permeability/toxicity

Data Contradictions and Resolution

Q. Discrepancies in reported receptor affinities: How to reconcile variability across studies?

  • Analysis : Differences arise from assay conditions (e.g., cell lines, ligand concentrations). For α2A-adrenergic binding, variations in buffer pH (7.4 vs. 6.8) alter Ki values by 30–40% .
  • Resolution : Standardize assays using recombinant receptors and validated radioligands.

Methodological Recommendations

  • Synthesis : Prioritize Pd-catalyzed couplings for higher regioselectivity .
  • Characterization : Combine NMR with high-resolution MS to confirm molecular ions (e.g., [M+H]+ = 243.35 for C15H21N3) .
  • Biological Assays : Use CRISPR-edited cell lines to isolate receptor-specific effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.